N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide
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Overview
Description
N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide is a heterocyclic compound featuring a thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound’s unique structure makes it a valuable subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide typically involves the formation of the thiazole ring followed by the attachment of the pyrrolidine-1-carboxamide group. One common method includes the reaction of 4-ethyl-5-methylthiazole with pyrrolidine-1-carboxylic acid under specific conditions such as refluxing in an appropriate solvent .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes optimized for high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine-1-carboxamide moiety.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit microbial growth by interfering with essential enzymes in the pathogen .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide
- N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)piperidine-1-carboxamide
- N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)morpholine-1-carboxamide
Uniqueness
N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide is unique due to its specific substitution pattern on the thiazole ring and the presence of the pyrrolidine-1-carboxamide group.
Properties
IUPAC Name |
N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS/c1-3-9-8(2)16-10(12-9)13-11(15)14-6-4-5-7-14/h3-7H2,1-2H3,(H,12,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FILCFAONOIIZAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=N1)NC(=O)N2CCCC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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